Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate
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Description
“Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate” is a chemical compound with the molecular formula C11H13FO3 . It belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds whose structure contains a benzene ring conjugated to a propanoic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “Ethyl 3-fluoro-4-[(2,4,6-trimethylphenyl)methoxy]benzenepropanoate” involved stirring 2-Chloromethyl-2,4,6-trimethylbenzene, ethyl 3-fluoro-4-hydroxybenzenepropanoate, and potassium carbonate in DMF at 50°C for 3 hours .
Molecular Structure Analysis
The molecular weight of “Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate” is 212.22 . The InChI code for this compound is NZRVUWDDVNJOHS-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The density of “Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate” is 1.192g/cm3 . The boiling point is 292.4ºC at 760mmHg . The compound is a liquid .
Scientific Research Applications
Scientific Research Applications of Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate
Synthesis and Material Development
Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate is a versatile compound used in the synthesis of various chemical structures. For instance, it has been utilized in the formation of 3-fluorofuran-2(5H)-ones, indicating its role in creating fluorinated building blocks for further chemical reactions (Pomeisl et al., 2007). Additionally, its applications extend to the synthesis of cyclopropane derivatives, which are crucial in medicinal chemistry and material science (Abe & Suehiro, 1982).
Molecular Interaction Studies
The compound also plays a significant role in understanding molecular interactions. A study highlighted an unusual C⋯π interaction involving this compound, expanding our understanding of non-hydrogen bond interactions in molecular structures (Zhang et al., 2012). Such findings are crucial for the development of new materials and drugs.
Enantioselective Processes
Furthermore, Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate is involved in enantioselective processes, which are vital in producing optically active compounds used in pharmaceuticals. For instance, its derivatives have been used in the highly enantioselective hydrogenation process to produce ethyl 2-hydroxy-4-arylbutyrate (Meng et al., 2008).
Ultrasound in Enzymatic Resolution
The compound has also been studied in the context of enzymatic hydrolysis. The use of ultrasound baths in the enzymatic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate, a closely related compound, showed that ultrasound can decrease reaction time without significantly altering yield or enantiomeric excess, hinting at its potential utility in process optimization (Ribeiro et al., 2001).
properties
IUPAC Name |
ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO3/c1-3-16-12(15)8(2)6-9-4-5-11(14)10(13)7-9/h4-5,7-8,14H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGOMRAXNFCQIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC1=CC(=C(C=C1)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742607 |
Source
|
Record name | Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate | |
CAS RN |
1234848-20-4 |
Source
|
Record name | Ethyl 3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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